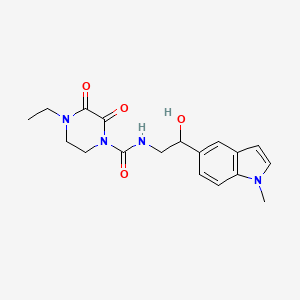

4-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide

Description

Propriétés

IUPAC Name |

4-ethyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-3-21-8-9-22(17(25)16(21)24)18(26)19-11-15(23)13-4-5-14-12(10-13)6-7-20(14)2/h4-7,10,15,23H,3,8-9,11H2,1-2H3,(H,19,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTRXJUWZLABGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Piperazine Ring: Starting from ethylamine and diethyl oxalate to form the piperazine ring.

Introduction of the Indole Group: Coupling the piperazine intermediate with a suitable indole derivative under conditions such as palladium-catalyzed cross-coupling.

Hydroxylation and Carboxamidation: Introducing the hydroxy and carboxamide groups through selective functional group transformations.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly

Activité Biologique

The compound 4-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide is a synthetic derivative of piperazine and indole, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₂₁N₃O₃

- IUPAC Name : 4-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide

Anticancer Properties

Research indicates that compounds with indole and piperazine moieties often exhibit significant anticancer activities. The compound has shown promising results in various studies:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been noted to inhibit key enzymes involved in cancer progression, including protein kinase C and Bruton's tyrosine kinase, which are critical in signaling pathways for cell proliferation and survival .

- Induction of Apoptosis : Studies have indicated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity. It has been evaluated against various bacterial strains, showing moderate effectiveness with minimum inhibitory concentration (MIC) values ranging from 64 to 256 µg/mL against strains such as Candida albicans and other pathogenic bacteria .

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on Cytotoxic Activity : A study conducted on the cytotoxic effects against various tumor cell lines showed that derivatives of this compound could enhance efficacy when combined with other chemotherapeutic agents, suggesting potential for use in combination therapies .

- Antimicrobial Evaluation : Research evaluating the antimicrobial properties revealed that modifications to the piperazine ring significantly impacted the antimicrobial potency, indicating structure-activity relationships that could guide future synthesis .

Comparaison Avec Des Composés Similaires

Key Structural Features and Variations

Analysis :

- Piperazine Core Modifications: The target compound’s 2,3-dioxopiperazine core distinguishes it from simpler piperazine derivatives (e.g., ). The dioxo groups increase rigidity and may enhance metabolic stability compared to non-oxidized piperazines .

- This could improve solubility or target engagement in aqueous environments .

- Indole Position and Substitution : The 1-methylindol-5-yl group in the target contrasts with 1-ethylindol-3-yl () and 1-methoxyethylindol-3-yl (). Positional differences (3-yl vs. 5-yl) may alter steric interactions with biological targets .

Dioxopiperazine Derivatives with Heterocyclic Substituents

Analysis :

- Heterocyclic Substituents : The target’s indole group contrasts with pyridine-pyrazole () and pyrimidine-piperidine () moieties. Indole’s aromaticity and hydrogen-bonding capability may favor interactions with hydrophobic pockets or π-π stacking in proteins .

Q & A

Q. How to design a robust SAR study for this compound?

- Answer :

- Scaffold Modifications : Synthesize derivatives with variations at the ethyl group (e.g., propyl, isopropyl) and indole substituents (e.g., 5-fluoroindole).

- Activity Cliffs : Use IC₅₀ ratios from receptor binding assays to identify critical substituents. For example, replacing the ethyl group with a bulkier tert-butyl reduces D₂ affinity by 10-fold .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.